molecular formula C13H19N3OS B12228729 [2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

[2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B12228729
M. Wt: 265.38 g/mol
InChI Key: WHQQPMUFKSEXAY-UHFFFAOYSA-N
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Description

[2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions to form the thiadiazole ring . Subsequent steps involve the cyclization and functionalization of the ring to introduce the octahydrocyclopenta[c]pyrrol moiety and the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methanol position .

Mechanism of Action

The mechanism of action of [2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

What sets [2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart is its unique combination of the thiadiazole ring with the cyclopropyl and octahydrocyclopenta[c]pyrrol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

[2-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C13H19N3OS/c17-8-13-5-1-2-10(13)6-16(7-13)12-15-14-11(18-12)9-3-4-9/h9-10,17H,1-8H2

InChI Key

WHQQPMUFKSEXAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NN=C(S3)C4CC4

Origin of Product

United States

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